5-Norbornene-2-acetic acid succinimidyl ester (NHS ester) is a valuable tool in bioconjugation reactions for attaching molecules to biomolecules like proteins and peptides. The NHS ester group in this molecule reacts readily with primary amines, which are abundant functional groups found on the side chain of the amino acid lysine in proteins. This reaction forms a stable amide bond between the 5-Norbornene-2-acetic acid succinimidyl ester and the protein [].
The norbornene moiety present in 5-Norbornene-2-acetic acid succinimidyl ester is particularly attractive for its ability to participate in a cycloaddition reaction called the inverse-electron-demand Diels-Alder reaction. This reaction involves the norbornene reacting with strained dienophiles, such as 1,2,4,5-tetrazines []. This cycloaddition is bioorthogonal, meaning it can occur selectively within living systems without interfering with native biological processes []. This property makes it useful for various biological imaging applications.
By attaching 5-Norbornene-2-acetic acid succinimidyl ester to biomolecules of interest within a cell, for example, by labeling antibodies or proteins, researchers can introduce a norbornene tag. This tagged biomolecule can then be visualized through a subsequent reaction with a fluorescently labeled tetrazine. The bioorthogonality of the cycloaddition reaction ensures minimal background signal and high specificity for the norbornene-tagged biomolecules [].
5-Norbornene-2-acetic acid succinimidyl ester is a chemical compound characterized by its unique bicyclic structure, which includes a norbornene moiety. The compound has the molecular formula and a molar mass of approximately 249.26 g/mol. It appears as a colorless to pale yellow solid and is soluble in various organic solvents. The compound is notable for its reactive succinimidyl ester functional group, which facilitates conjugation reactions with amine-containing compounds, such as lysine residues found in proteins and peptides .
Norbornene NHS ester doesn't have a direct biological effect. Its primary function is as a linker molecule in bioconjugation reactions. The NHS ester group reacts specifically with primary amines on biomolecules, forming a stable amide bond. This covalent linkage allows researchers to attach the norbornene moiety to a target biomolecule for further applications. The norbornene group itself can then be used for subsequent reactions, such as cycloadditions with tetrazines for bioorthogonal labeling or imaging purposes [].
The primary chemical reaction involving 5-norbornene-2-acetic acid succinimidyl ester is its ability to undergo nucleophilic acyl substitution with amines. This reaction is particularly relevant in bioconjugation where the succinimidyl ester reacts with amine groups to form stable amide bonds. Additionally, the norbornene structure allows for participation in inverse electron demand Diels-Alder cycloadditions, especially with 1,2,4,5-tetrazines, which are useful in bioorthogonal reactions for labeling biomolecules .
5-Norbornene-2-acetic acid succinimidyl ester exhibits significant biological activity due to its ability to conjugate with biomolecules. This property makes it valuable in various applications including drug delivery and biological imaging. The compound's reactivity with amine groups enables it to label proteins or peptides effectively, facilitating studies of protein interactions and functions within biological systems .
The synthesis of 5-norbornene-2-acetic acid succinimidyl ester typically involves several steps:
This synthetic pathway allows for the production of high-purity 5-norbornene-2-acetic acid succinimidyl ester suitable for research and application purposes .
5-Norbornene-2-acetic acid succinimidyl ester has several important applications:
Interaction studies involving 5-norbornene-2-acetic acid succinimidyl ester typically focus on its reactivity with various biomolecules. These studies assess how effectively the compound can form stable conjugates with proteins and peptides, influencing their stability, activity, and cellular uptake. Such interactions are crucial for understanding the compound's potential in therapeutic applications and its role in biological systems .
Several compounds share structural or functional similarities with 5-norbornene-2-acetic acid succinimidyl ester. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Type | Unique Features |
---|---|---|
3-(N-Hydroxysuccinimide) propanoic acid | Linear | Simpler structure; less steric hindrance |
Maleimide derivatives | Cyclic | Reactivity with thiols; used in different contexts |
N-Hydroxysuccinimide | Linear | Commonly used coupling agent; lacks bicyclic structure |
4-(N-Hydroxysuccinimide) butanoic acid | Linear | Similar reactivity but less sterically hindered |
5-Norbornene-2-acetic acid succinimidyl ester stands out due to its bicyclic structure that enhances stability and reactivity under physiological conditions compared to linear analogs. Its unique ability to participate in bioorthogonal reactions further distinguishes it from similar compounds .